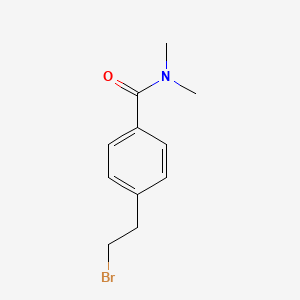
2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid: is a complex organic compound with a unique structure that includes a pyrrolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the formation of the pyrrolizine ring followed by functional group modifications to introduce the methylidene and carboxylic acid groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxamide
- 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate
Comparison: Compared to these similar compounds, 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has a unique carboxylic acid functional group, which can influence its reactivity and interactions. This uniqueness makes it particularly valuable for specific applications where the carboxylic acid group plays a crucial role.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
6-methylidene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-4-9(8(12)13)3-2-7(11)10(9)5-6/h1-5H2,(H,12,13) |
Clave InChI |
DGCPXFOWDONHNP-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(CCC(=O)N2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



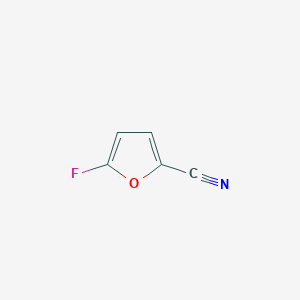
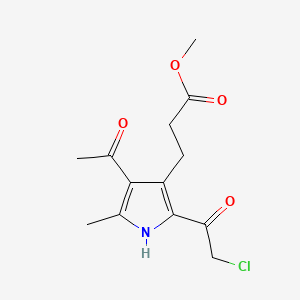
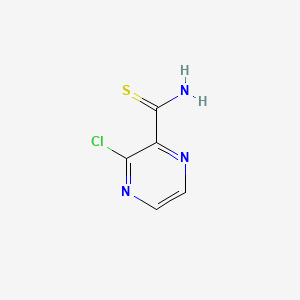
![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
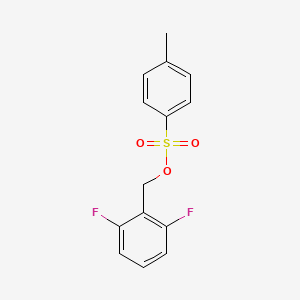
![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)

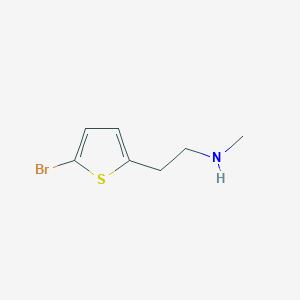
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)

